molecular formula C20H23N3O3 B3695323 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide

Cat. No.: B3695323
M. Wt: 353.4 g/mol
InChI Key: VHVVFRCODXRRPW-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an acetyl group and a phenyl ring, which is further connected to a methoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15(24)22-11-13-23(14-12-22)18-7-5-17(6-8-18)21-20(25)16-3-9-19(26-2)10-4-16/h3-10H,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVVFRCODXRRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methoxybenzamide
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